
4-Hydroxycoumarin
Overview
Description
4-Hydroxycoumarin (2H-1-benzopyran-2-one) is a benzopyrone derivative with a hydroxyl group at the C4 position. It serves as a foundational scaffold for numerous pharmacologically active compounds, including anticoagulants like warfarin and dicoumarol . Its biological relevance stems from its ability to inhibit vitamin K epoxide reductase, disrupting blood coagulation processes . Structurally, this compound exhibits keto-enol tautomerism, enhancing its reactivity in forming hydrogen bonds and participating in cyclization or condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycoumarin can be synthesized through several methods. One common approach involves the use of simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting materials . The reaction typically involves the condensation of these compounds under acidic or basic conditions to form the coumarin ring structure.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. This method is favored for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions occur readily at the 3-position of the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and Mannich reactions are common, with reagents such as halogens and amines.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated and aminated coumarins.
Scientific Research Applications
Pharmacological Properties
4-Hydroxycoumarin exhibits a broad spectrum of pharmacological effects, making it a valuable compound in medical research. Key applications include:
- Anticoagulant Activity : Compounds derived from this compound, such as warfarin and other anticoagulants, are widely used to prevent thrombosis. These compounds function by inhibiting vitamin K epoxide reductase, which is crucial for synthesizing clotting factors in the liver .
- Antimicrobial Effects : Research has demonstrated that this compound derivatives possess antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in restoring the efficacy of conventional antibiotics .
- Antitumor Activity : Studies indicate that this compound can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The compound's derivatives have been evaluated for their effectiveness against different cancer cell lines .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Synthesis of Derivatives
The synthesis of this compound derivatives is an active area of research aimed at enhancing its bioactivity and specificity. Various methods have been employed to create new compounds with improved pharmacological profiles:
- Knovenagel Condensation : This method has been utilized to synthesize new derivatives with enhanced antibacterial and anticancer activities. Characterization techniques such as UV-Vis, FT-IR, and NMR spectroscopy are commonly used to confirm the structures of these synthesized compounds .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding interactions of this compound derivatives with target proteins involved in various diseases, providing insights into their potential therapeutic applications .
Case Studies and Research Findings
Recent studies have provided valuable insights into the applications and safety profile of this compound:
- Toxicological Assessment : A study assessed the mutagenic and antimutagenic properties of this compound. Results indicated no mutagenic effects; however, it exhibited protective effects against DNA damage induced by cyclophosphamide in animal models .
- Clinical Case Study : A case report highlighted a patient who experienced severe coagulopathy due to accidental poisoning with a rodenticide containing this compound derivatives. This case emphasized the importance of careful monitoring and management in cases involving anticoagulant exposure .
- In Vitro Studies : Laboratory experiments demonstrated that certain this compound derivatives showed superior anticoagulant effects compared to traditional anticoagulants like warfarin, particularly when specific substituents were introduced at the para-position of the aromatic ring .
Summary Table of Applications
Mechanism of Action
The primary mechanism of action of 4-Hydroxycoumarin derivatives, such as warfarin, involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for recycling vitamin K to its active form, which is necessary for the synthesis of clotting factors. By inhibiting this enzyme, this compound derivatives effectively reduce the levels of active vitamin K, thereby preventing blood clot formation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
3-Hydroxycoumarin
- Synthesis: Primarily synthesized from salicylic aldehyde or 1-(2-hydroxyphenyl)ethanone via Pechmann or Kostanecki reactions .
- Reactivity : Less reactive than 4-hydroxycoumarin due to steric hindrance at the C3 position. Forms fewer stable tautomers, limiting its utility in multicomponent reactions .
- Biological Activity : Exhibits moderate photochemical properties and weaker anticoagulant effects compared to this compound derivatives .
7-Hydroxycoumarin
- Synthesis: Prepared via Pechmann condensation of resorcinol with β-keto esters under acidic conditions .
- Reactivity : The hydroxyl group at C7 reduces electron density at the lactone ring, making it less reactive in nucleophilic substitutions compared to this compound .
- Biological Activity : Demonstrates fluorescence properties useful in optical materials but shows 6.7-fold lower binding affinity to human serum albumin (HSA) than this compound, limiting its pharmacological applications .
4-Methyl-7-Hydroxycoumarin
- Synthesis: Derived from ethyl 3-oxobutanoate and resorcinol using Lewis acid catalysts .
- Reactivity: Methyl substitution at C4 stabilizes the enol form, enhancing its antioxidant activity but reducing solubility in polar solvents .
- Biological Activity : Exhibits improved α-glucosidase inhibition (IC₅₀ = 12.3 μM) compared to unsubstituted 7-hydroxycoumarin due to increased hydrophobicity .
Structural and Functional Comparison Table
Key Research Findings
Anticoagulant Activity :
- This compound derivatives with para-chloro substituents on the aromatic ring (e.g., 43 ) showed 4.5-fold higher anticoagulant activity than warfarin due to enhanced HSA binding .
- Dicoumarol (3,3'-methylenebis-4-hydroxycoumarin) remains a benchmark anticoagulant with a blood clotting time increase of >300% at 1 mg/kg .
Antimicrobial Activity :
- Dimeric this compound derivatives (e.g., 5–7 ) synthesized via microwave-assisted condensation exhibited MIC values of 8–16 μg/mL against Salmonella typhimurium .
- 7-Hydroxycoumarin derivatives showed negligible activity (MIC > 128 μg/mL) against Gram-negative bacteria, highlighting the critical role of the C4 hydroxyl group .
Synthetic Versatility: this compound participates in multicomponent reactions (MCRs) to form chromeno[4,3-b]pyrrol-4(1H)-ones and dioxocine-1,15-diones, which are inaccessible with 3- or 7-hydroxycoumarin . Microwave irradiation reduced reaction times for bis-4-hydroxycoumarin synthesis from 12 hours to 20 minutes, achieving yields >85% .
Biological Activity
4-Hydroxycoumarin (4-HC) is a naturally occurring and synthetic compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is classified as a benzopyrone, characterized by its conjugated molecular structure which contributes to its biological activity. The general structure can be represented as follows:
This compound exhibits various functional groups that enhance its interaction with biological targets, making it a subject of extensive research in medicinal chemistry.
Pharmacological Activities
This compound and its derivatives have been studied for a range of biological activities:
- Anticoagulant Activity : 4-HC acts as an antagonist of vitamin K, inhibiting vitamin K epoxide reductase, which is crucial for blood coagulation. This mechanism underlies its use in anticoagulant therapies, particularly in conditions like thrombophlebitis and pulmonary embolism .
- Antitumor Activity : Research indicates that 4-HC exhibits significant anticancer properties. For instance, a study demonstrated that certain derivatives inhibited the proliferation of cancer cells, with one derivative showing an IC50 value of 0.01 nM against HIV-1 protease .
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative damage. Studies using the DPPH radical assay confirmed its antioxidant capability .
- Antimicrobial Effects : Various studies have reported the antibacterial and antifungal activities of 4-HC derivatives. For example, synthesized derivatives were tested against several bacterial strains using agar diffusion methods, showing promising results .
Table 1: Summary of Biological Activities of this compound Derivatives
Toxicological Assessment
A study evaluating the acute oral toxicity of 4-HC found no significant adverse effects at doses up to 200 mg/kg in animal models. The histopathological analysis indicated normal liver architecture post-treatment, suggesting a favorable safety profile . Additionally, no mutagenic activity was observed in the Ames test, indicating that 4-HC does not induce genetic mutations under the tested conditions.
Table 2: Organ Mass Changes After Treatment with this compound
Organ | Control (g) | This compound (200 mg/kg) (g) |
---|---|---|
Heart | 5.25 ± 0.11 | 5.27 ± 0.09 |
Lung | 6.88 ± 0.12 | 7.24 ± 0.03 |
Spleen | 4.49 ± 0.06 | 5.93 ± 0.12 |
Liver (g/100g live weight) | 6.67 ± 0.60 | 6.87 ± 0.72 |
Q & A
Q. Basic: What are the key physicochemical properties of 4-Hydroxycoumarin relevant to experimental design?
Answer:
this compound (C₉H₆O₃, MW 162.14) is a coumarin derivative with limited water solubility, making organic solvents like ethanol, acetone, or ether essential for dissolution in experimental setups . Its melting point and purity (≥98% by HPLC) are critical for reproducibility; impurities can skew reaction outcomes in synthesis or bioactivity studies . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural validation, with reference spectra available in databases like NIST Chemistry WebBook . Solubility parameters must be optimized for in vitro assays—e.g., using dimethyl sulfoxide (DMSO) for cell-based studies while ensuring concentrations remain below cytotoxic thresholds .
Q. Basic: How should researchers safely handle and store this compound in laboratory settings?
Answer:
this compound is classified as an irritant (Xi hazard symbol) and requires handling in well-ventilated areas with PPE (gloves, lab coat, goggles) . Storage should be in airtight containers at 2–8°C to prevent degradation. Safety protocols include referencing Material Safety Data Sheets (MSDS) for spill management and first-aid measures (e.g., eye flushing with water for 15 minutes upon exposure) . Waste disposal must comply with institutional guidelines for organic compounds, avoiding release into aquatic environments due to low biodegradability .
Properties
IUPAC Name |
4-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXUWQIVKSKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061472, DTXSID50944748 | |
Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Hydroxycoumarin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11634 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1076-38-6, 22105-09-5 | |
Record name | 4-Hydroxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxychromone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022105095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-hydroxycoumarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03410 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Hydroxycoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X954ZLL2RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.